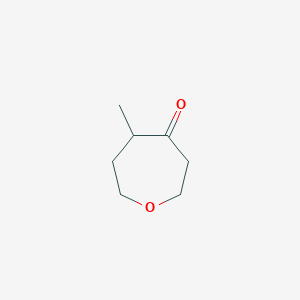

5-Methyloxepan-4-one

Description

5-Methyloxepan-4-one is a seven-membered cyclic ketone with a methyl substituent at the 5-position of the oxepane ring. Its IUPAC name reflects the placement of the ketone group at the 4-position and the methyl group at the 5-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its seven-membered ring structure confers unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-methyloxepan-4-one |

InChI |

InChI=1S/C7H12O2/c1-6-2-4-9-5-3-7(6)8/h6H,2-5H2,1H3 |

InChI Key |

PTIXGRVDLAHDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxepan-4-one can be achieved through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. In this process, 4-methylcyclohexanone is treated with m-chloroperbenzoic acid (m-CPBA) in the presence of trifluoroacetic acid (TFA) at 0°C. The reaction mixture is then allowed to reach room temperature and react for 24 hours. After the reaction is complete, the mixture is treated with sodium thiosulfate to quench any remaining oxidizing agents .

Industrial Production Methods

While specific industrial production methods for 5-Methyloxepan-4-one are not well-documented, the general principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyloxepan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 5-Methyloxepan-4-one to its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Methyloxepan-4-one can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Methyloxepan-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving Baeyer-Villiger monooxygenases.

Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.

Industry: It can be used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methyloxepan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for Baeyer-Villiger monooxygenases, leading to the formation of lactones through oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 5-methyloxepan-4-one to other substituted oxepanones allow for critical comparisons of physicochemical properties and reactivity. Below is an analysis of key analogs, with a focus on the trifluoromethyl derivative identified in the evidence.

Structural and Substituent Effects

- 5-Trifluoromethyloxepan-4-one: This compound replaces the methyl group in 5-methyloxepan-4-one with a trifluoromethyl (-CF₃) group. The electronegative fluorine atoms in the -CF₃ substituent introduce strong electron-withdrawing effects, polarizing the carbonyl group and increasing its electrophilicity compared to the methyl analog. This enhances reactivity in nucleophilic addition reactions (e.g., Grignard or enolate formations) .

Physical Properties

A hypothetical comparison of key properties is outlined below, derived from substituent effects and molecular weight

Notes:

- The higher molecular weight and polarity of the trifluoromethyl derivative contribute to its elevated boiling point.

- The -CF₃ group reduces water solubility due to increased lipophilicity.

Chemical Reactivity

- Electrophilicity : The electron-withdrawing -CF₃ group in 5-trifluoromethyloxepan-4-one increases the electrophilicity of the carbonyl carbon, accelerating reactions such as nucleophilic acyl substitutions.

- Stability : The -CF₃ group may enhance oxidative stability compared to the methyl analog, as fluorine’s strong C-F bonds resist degradation.

- Synthetic Utility : The trifluoromethyl derivative is valuable in fluorinated drug development, where fluorine atoms improve metabolic stability and bioavailability .

Analytical Methods for Differentiation

The identification and differentiation of these compounds rely on advanced analytical techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.